1H-1,2,3-Benzotriazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
2H-benzotriazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBIJDIBRNGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazol-4-amine hydrochloride can be synthesized through several methods. One common route involves the reaction of 1H-1,2,3-benzotriazole with ammonia in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through recrystallization or other suitable techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Benzotriazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various reagents, including halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Corrosion Inhibition
One of the primary applications of 1H-1,2,3-benzotriazol-4-amine hydrochloride is as a corrosion inhibitor. It is effective in protecting metals from corrosion in various environments, including industrial water treatment and metal conservation . The compound forms a protective layer on metal surfaces, significantly reducing oxidation rates.
Case Study:
In a study examining the effectiveness of benzotriazole derivatives as corrosion inhibitors in copper alloys, it was found that this compound provided substantial protection against corrosion in acidic environments. The study reported a reduction in corrosion rates by over 80% compared to untreated samples .
Pharmaceutical Applications
Benzotriazole derivatives have gained attention in medicinal chemistry due to their biological activities. This compound has been investigated for its potential as a drug precursor and enzyme inhibitor. It exhibits interactions with various biological targets, making it relevant for drug development .
Case Study:
Research has demonstrated that benzotriazole derivatives can inhibit specific enzymes involved in cancer progression. For instance, compounds derived from this compound showed promising inhibitory activity against the c-Met kinase, which is implicated in several cancers. This suggests potential therapeutic applications in oncology .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the determination of metals such as silver. Its ability to form stable complexes with metal ions allows for sensitive detection methods in environmental monitoring and quality control processes .
Case Study:
A method developed using this compound for the spectrophotometric determination of silver ions demonstrated high sensitivity and specificity. The detection limit was reported to be in the nanomolar range, showcasing its utility in trace metal analysis .
Environmental Impact and Safety
While this compound is generally considered low in toxicity to humans and the environment, it is essential to monitor its use due to potential accumulation in aquatic systems. Its persistence in wastewater treatment processes raises concerns about environmental exposure and bioaccumulation .
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Benzotriazole Derivatives
Triazole-Containing Amines
- Fluconazole Related Compound A (C₁₅H₁₄FN₉O, MW 355.33):
Functional Analogs (Hydrochloride Salts)
- 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride: Combines a triazole ring with aminomethyl and carboxylic acid groups. Applications: Potential click chemistry reagent due to the triazole scaffold .
Pharmacological Analogs
- Benzo[b]thiophen-6-amine hydrochloride (CAS 1620293-23-3):
Data Tables
Table 1: Structural and Physical Comparison
*CAS discrepancies noted; †Estimated value.
Key Findings and Discrepancies
- Verification via authoritative databases (e.g., PubChem, Reaxys) is recommended.
- Triazole Reactivity : The benzotriazole core enables participation in click chemistry (azide-alkyne cycloaddition), similar to other triazole derivatives .
- Pharmacological Potential: Unlike Fluconazole analogs, 1H-1,2,3-benzotriazol-4-amine lacks fluorine substitution, which may limit its antifungal efficacy but expand its utility in non-pharmaceutical applications .
Biological Activity
1H-1,2,3-Benzotriazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and features a five-membered ring containing three nitrogen atoms. The presence of an amine group at the 4-position enhances its reactivity and solubility in polar solvents, making it a versatile building block in organic synthesis .
Antimicrobial Properties
Research indicates that 1H-1,2,3-benzotriazol-4-amine exhibits notable antimicrobial activity. Various studies have demonstrated its efficacy against bacterial and fungal strains. For instance:
- Bacterial Activity : The compound has shown activity against Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/ml .
- Fungal Activity : It also exhibits antifungal properties against Candida albicans and Aspergillus niger, with MICs reported between 1.6 µg/ml and 25 µg/ml .
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. Studies have reported that derivatives of benzotriazole compounds can inhibit viral replication, suggesting that 1H-1,2,3-benzotriazol-4-amine could be developed further for antiviral therapies .
The exact mechanism of action for 1H-1,2,3-benzotriazol-4-amine remains to be fully elucidated. However, it is believed that the compound interacts with various biological targets through hydrogen bonding and other intermolecular interactions. Its ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent .
Study on Antimicrobial Efficacy
A study conducted by Pagliero et al. evaluated the antimicrobial efficacy of several benzotriazole derivatives, including 1H-1,2,3-benzotriazol-4-amine. The results indicated that this compound exhibited significant antibacterial activity against multiple strains, outperforming some conventional antibiotics .
Evaluation of Antiviral Properties
In a separate study focused on antiviral applications, researchers found that benzotriazole derivatives demonstrated inhibition of viral replication in vitro. This suggests that 1H-1,2,3-benzotriazol-4-amine could serve as a lead compound for developing new antiviral drugs .
Comparative Analysis
The following table summarizes the biological activities of 1H-1,2,3-benzotriazol-4-amine compared to related compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Antiviral Activity |
|---|---|---|---|
| 1H-Benzotriazole | Moderate | Low | None |
| 1H-Benzotriazol-5-amino | Mild | Moderate | None |
| 1H-1,2,3-Benzotriazol-4-amine | Significant | Significant | Potential |
Q & A
Q. What are the optimal synthetic routes for 1H-1,2,3-Benzotriazol-4-amine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves functionalizing benzotriazole derivatives with amine groups under acidic conditions. Key intermediates (e.g., benzotriazole precursors) should be purified via recrystallization or column chromatography and characterized using ¹H/¹³C NMR and FTIR to confirm regioselectivity and avoid side products like 2H-isomers. For example, analogous benzotriazole derivatives have been synthesized via nucleophilic substitution or cyclization reactions, monitored by TLC .
- Data Table: Common characterization techniques for intermediates:
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H NMR | Confirm substitution pattern | δ 7.5–8.5 ppm (aromatic protons) |
| FTIR | Identify NH/amine stretches | ~3300 cm⁻¹ (N-H stretch) |
| HPLC | Assess purity | C18 column, acetonitrile/water gradient |
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by preparing buffered solutions (pH 1–12) and incubating the compound at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ ~250–300 nm for benzotriazole absorbance) and HPLC-MS to identify breakdown products. Safety data for related benzotriazoles suggest sensitivity to alkaline conditions and heat, necessitating storage at 2–8°C in inert atmospheres .
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) with 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments and differentiate between 1H- and 2H-benzotriazole isomers. For example, crystallographic data for analogous benzotriazole derivatives show distinct bond angles (e.g., N-N-C angles ~120°) . Mass spectrometry (ESI-MS ) with isotopic pattern analysis can confirm the molecular ion [M+H]⁺ and chloride counterion.
Advanced Research Questions
Q. How can contradictory data on the enzyme inhibition potency of benzotriazole derivatives be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Standardize assays using:
- Kinetic fluorescence assays (e.g., continuous monitoring of substrate conversion).
- Dose-response curves with triplicate measurements to calculate mean ± SEM.
- Molecular docking (e.g., AutoDock Vina) to compare binding modes across studies. For example, fluorinated imidazole derivatives showed variable inhibition due to solvent accessibility in the active site .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. For instance, PubChem data for related compounds (e.g., methyl 4-[(methylamino)methyl]benzoate hydrochloride) highlight amine group nucleophilicity, which correlates with experimental alkylation rates . Pair computational results with Hammett substituent constants to refine synthetic predictions.
Q. How to design analogues of this compound for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Scaffold diversification : Introduce substituents at the 4-amine position (e.g., alkyl, aryl groups) to modulate steric/electronic effects.
- In vitro screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 10 µM concentration to identify hits.
- Pharmacophore modeling : Align analogues with co-crystallized kinase inhibitors (e.g., ATP-binding site residues) to prioritize synthetic targets. Analogous benzothiadiazole derivatives showed enhanced activity with electron-withdrawing groups .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Safety Protocols : Follow guidelines for handling reactive amines (e.g., use fume hoods, PPE) as per TCI America and Kishida Chemical safety data .
- Data Reproducibility : Document solvent purity (HPLC-grade), temperature control (±0.5°C), and instrument calibration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
